molecular formula C19H21N3O3 B7094009 N-[4-(3-carbamoylphenoxy)phenyl]-2-methylpyrrolidine-1-carboxamide

N-[4-(3-carbamoylphenoxy)phenyl]-2-methylpyrrolidine-1-carboxamide

Cat. No.: B7094009
M. Wt: 339.4 g/mol
InChI Key: QJABKHONWNMYPC-UHFFFAOYSA-N
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Description

N-[4-(3-carbamoylphenoxy)phenyl]-2-methylpyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenoxy group, and a carbamoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[4-(3-carbamoylphenoxy)phenyl]-2-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-4-3-11-22(13)19(24)21-15-7-9-16(10-8-15)25-17-6-2-5-14(12-17)18(20)23/h2,5-10,12-13H,3-4,11H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJABKHONWNMYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-carbamoylphenoxy)phenyl]-2-methylpyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the 3-carbamoylphenoxy intermediate. This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a suitable carbamoyl chloride under basic conditions.

  • Coupling with the Pyrrolidine Derivative: : The phenoxy intermediate is then coupled with a 2-methylpyrrolidine derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbamoyl group, converting it into an amine under suitable conditions using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(3-carbamoylphenoxy)phenyl]-2-methylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

  • Biology: : The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

  • Medicine: : Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

  • Industry: : It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[4-(3-carbamoylphenoxy)phenyl]-2-methylpyrrolidine-1-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-carbamoylphenoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound shares a similar phenoxy and carbamoyl structure but differs in the heterocyclic core.

    N-[4-(3-carbamoylphenoxy)phenyl]-2-methylpiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-[4-(3-carbamoylphenoxy)phenyl]-2-methylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and the pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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